3-(Propan-2-yl)-1,4-dioxan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yl-1,4-dioxan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6-7(8)10-4-3-9-6/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCXEJSSTZCXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Polymerization Studies: Ring Opening Polymerization of 3 Propan 2 Yl 1,4 Dioxan 2 One
Catalytic Systems for Ring-Opening Polymerization (ROP) of 1,4-Dioxan-2-one (B42840) Derivatives
The synthesis of polyesters from monomers like 3-(propan-2-yl)-1,4-dioxan-2-one is predominantly achieved through ring-opening polymerization (ROP), a process that can be initiated by various catalytic systems. wiley-vch.de The choice of catalyst is crucial as it dictates the reaction mechanism, the degree of control over the polymer's molecular weight and structure, and the potential applications of the final material. The main catalytic routes explored for 1,4-dioxan-2-one and its derivatives include organometallic complexes, organocatalysts, and enzymes.
Mechanistic Insights into Organometallic Catalysis in 1,4-Dioxan-2-one Polymerization
Organometallic compounds are among the most effective and widely studied catalysts for the ROP of cyclic esters, including 1,4-dioxan-2-one derivatives. nih.gov Catalysts such as tin(II) octoate (Sn(Oct)₂) and aluminum alkoxides, particularly aluminum triisopropoxide (Al(OiPr)₃), have been extensively used. nih.govresearchgate.netacs.org The polymerization of 1,4-dioxan-2-one (often abbreviated as PDX or PDO) with these catalysts is generally understood to proceed via a "coordination-insertion" mechanism. researchgate.netacs.orgtandfonline.com
In this mechanism, the metal center of the catalyst coordinates to the carbonyl oxygen of the monomer. This coordination activates the monomer by increasing the electrophilicity of its carbonyl carbon, making it more susceptible to nucleophilic attack. cmu.ac.th The propagation step involves the cleavage of the acyl-oxygen bond of the monomer and its subsequent insertion into the metal-alkoxide bond of the initiator. acs.orgcmu.ac.thnih.gov Mechanistic studies using Al(OiPr)₃ for the polymerization of 1,4-dioxan-2-one have confirmed the selective rupture of the acyl-oxygen bond. acs.orgunamur.be This controlled mechanism allows for the synthesis of well-defined polymers where the molecular weight can be predetermined by the monomer-to-initiator ratio. acs.org
While highly efficient, a significant drawback of organometallic catalysts is the potential for metal residue in the final polymer, which can be a concern for biomedical applications. researchgate.netacs.org This has driven research into alternative, metal-free catalytic systems.
Application of Organocatalysts in Cyclic Diester Polymerization
To circumvent the issue of metal contamination, organocatalysis has emerged as a powerful, metal-free alternative for the ROP of cyclic esters. wiley-vch.deacs.org A variety of organocatalysts have been successfully employed for the polymerization of monomers like lactide, ε-caprolactone, and 1,4-dioxan-2-one derivatives. wiley-vch.deresearchgate.net These catalysts operate through several distinct mechanisms, including nucleophilic, base-catalyzed, and acid-catalyzed pathways. wiley-vch.de
Common organocatalysts include:
4-(Dimethylamino)pyridine (DMAP) : A nucleophilic catalyst that has been used to promote the ROP of functionalized 1,4-dioxan-2,5-diones. nih.govacs.org
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) : A strong, non-nucleophilic base that can effectively catalyze the ROP of various cyclic esters. acs.orgresearchgate.net
Thioureas : Often used in combination with a base like (-)-sparteine (B7772259) or an amine, thioureas act as bifunctional catalysts. nih.govacs.org They activate the monomer through hydrogen bonding to the carbonyl group, while the base activates the initiating alcohol. acs.orgresearchgate.net
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) : A guanidine (B92328) base that has shown high activity for the ROP of lactide and other lactones, demonstrating the potential of bifunctional activation of both the monomer and initiator. acs.org
Organocatalyzed ROP can produce polymers with controlled molecular weights and narrow polydispersity under mild conditions. nih.govacs.org For example, the polymerization of a 1,4-dioxan-2,5-dione derivative using DMAP or a thiourea (B124793)/sparteine combination yielded polymers with number-average molar masses (Mn) up to 36,000 g/mol and polydispersity indices (Mw/Mn) below 1.25. nih.govacs.org
Enzymatic Polymerization of Substituted 1,4-Dioxan-2-one Monomers
Enzymatic polymerization represents a green and highly specific alternative for synthesizing polyesters. uliege.beconicet.gov.ar Lipases, in particular, have been identified as effective biocatalysts for the ROP of a variety of cyclic monomers, including 1,4-dioxan-2-one and its derivatives. uliege.beconicet.gov.arsci-hub.box The most commonly used enzyme is an immobilized lipase (B570770) from Candida antarctica, often referred to as lipase CA or Novozym-435. uliege.besci-hub.box
The key advantages of enzymatic ROP include:
High Selectivity : Enzymes can exhibit chemo-, regio-, and stereoselectivity.
Mild Reaction Conditions : Polymerizations are typically carried out at lower temperatures (e.g., 60°C) compared to organometallic catalysis. sci-hub.box
Metal-Free Polymers : The resulting polymers are free from metal contaminants, making them highly suitable for medical applications. uliege.be
Research has shown that lipase CA can catalyze the ROP of 1,4-dioxan-2-one to produce poly(1,4-dioxan-2-one) with a weight-average molecular weight (Mw) of up to 41,000 g/mol . uliege.besci-hub.box The mechanism of lipase-catalyzed ROP involves the formation of an acyl-enzyme intermediate, which then reacts with an alcohol initiator or the hydroxyl end-group of a growing polymer chain. uliege.be The rate-determining step is often the formation of the monomer-lipase complex. uliege.be Enzymatic catalysis has also been applied to the copolymerization of 1,4-dioxan-2-one with other cyclic monomers, such as substituted trimethylene carbonates. sci-hub.box
Polymerization Mechanisms and Kinetic Investigations
A thorough understanding of polymerization mechanisms and kinetics is essential for optimizing reaction conditions and controlling the properties of the resulting polymer. For the ROP of this compound, these investigations draw heavily from studies on the parent monomer, 1,4-dioxan-2-one.
Elucidation of the Coordination-Insertion Mechanism in Dioxanone ROP
The coordination-insertion mechanism is the most widely accepted pathway for the ROP of cyclic esters initiated by metal alkoxides. cmu.ac.thnih.govnih.gov Detailed mechanistic investigations for 1,4-dioxan-2-one polymerization initiated by aluminum triisopropoxide (Al(OiPr)₃) have provided strong evidence for this pathway. acs.orgunamur.be
The process can be summarized in the following steps:
Coordination : The initiator, a metal alkoxide, coordinates to the carbonyl oxygen of the 1,4-dioxan-2-one monomer. cmu.ac.th This step activates the monomer.
Nucleophilic Attack & Insertion : The alkoxide ligand of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. nih.gov This leads to the cleavage of the acyl-oxygen bond of the cyclic ester and its insertion into the metal-alkoxide bond. acs.orgcmu.ac.th
Propagation : The newly formed metal-alkoxide species at the end of the polymer chain can then coordinate and react with subsequent monomer molecules, leading to chain growth.
Termination/Transfer : The active polymer chain can be terminated, often through hydrolysis, to yield a polymer with a hydroxyl end-group. researchgate.net
NMR spectroscopy has been a critical tool in confirming this mechanism. Studies have identified the isopropyl ester group from the Al(OiPr)₃ initiator at one end of the polymer chain and a hydroxyl group at the other, consistent with the coordination-insertion pathway and subsequent hydrolysis. acs.org
Comprehensive Kinetic Studies and Influence of Reaction Parameters
Kinetic studies provide quantitative data on how reaction parameters influence the rate of polymerization and the properties of the final polymer. For the bulk polymerization of 1,4-dioxan-2-one initiated by Al(OiPr)₃, comprehensive kinetic investigations have been performed. acs.orgunamur.beresearchgate.net
Key findings from these studies include:
Reaction Order : The polymerization is typically first-order with respect to both the monomer concentration and the initiator concentration. acs.orgresearchgate.net
Rate Constant : At 80°C, the absolute rate constant for the polymerization of 1,4-dioxan-2-one with Al(OiPr)₃ was determined to be 0.08 L mol⁻¹ s⁻¹. acs.orgunamur.be
Molecular Weight Control : The polymer's molecular weight increases linearly with monomer conversion and can be controlled by the initial monomer-to-initiator ratio. acs.orgresearchgate.net Polydispersity remains narrow (Mw/Mn < 1.3) throughout the polymerization, indicating a well-controlled, "living-like" process. acs.orgunamur.be
Influence of Temperature : The polymerization rate is strongly dependent on temperature. The thermodynamic equilibrium between the monomer and polymer is also temperature-dependent, with a determined ceiling temperature above which polymerization is not favored. acs.org
The table below summarizes kinetic data for the polymerization of 1,4-dioxan-2-one initiated by Al(OiPr)₃ at 80°C.
| Entry | [PDX]₀/[Al(OiPr)₃]₀ | Time (min) | Conversion (%) | Mₙ (calc) | Mₙ (exp) | Mₙ/Mₙ |
| 1 | 200 | 3 | 25 | 5100 | 5000 | 1.2 |
| 2 | 200 | 6 | 45 | 9200 | 8900 | 1.2 |
| 3 | 200 | 10 | 62 | 12700 | 12100 | 1.2 |
| 4 | 200 | 20 | 85 | 17300 | 16500 | 1.3 |
| 5 | 400 | 20 | 70 | 28600 | 27100 | 1.3 |
Data derived from studies on 1,4-dioxan-2-one (PDX) polymerization initiated by Al(OiPr)₃ at 80°C in bulk. acs.org
Kinetics for the enzymatic ROP of 1,4-dioxan-2-one catalyzed by Novozym 435 have also been investigated. The polymerization follows first-order kinetics with respect to the monomer concentration, and the reaction reaches equilibrium after approximately 12 hours at 60°C. researchgate.netresearchgate.net
Role of Initiators and Monomer-to-Initiator Ratios in Polymerization Control
The control over the ring-opening polymerization (ROP) of dioxanone derivatives is significantly influenced by the choice of initiator and the monomer-to-initiator ([M]/[I]) ratio. Metal alkoxides are frequently employed as effective initiators for the ROP of cyclic esters. rug.nl For the polymerization of 1,4-dioxan-2-one (PDX), a closely related unsubstituted monomer, aluminum triisopropoxide (Al(OiPr)₃) has proven to be a highly efficient initiator. researchgate.netacs.org This type of initiator operates through a coordination-insertion mechanism, which involves the coordination of the monomer to the metal center followed by the insertion of the monomer into the metal-alkoxide bond. researchgate.netacs.org This process typically results in the selective cleavage of the acyl-oxygen bond of the monomer. researchgate.netacs.org
The monomer-to-initiator ratio is a critical parameter for regulating the molecular weight of the resulting polymer. acs.org In the Al(OiPr)₃-initiated ROP of PDX, the molecular weight of the polymer demonstrates a regular increase corresponding to the initial monomer-to-aluminum ratio. researchgate.netacs.org By adjusting this ratio, the average chain length of the polymers can be effectively tuned. rug.nl For instance, a higher [M]/[I] ratio generally leads to the formation of higher molecular weight polymers. acs.org This relationship allows for the predictable synthesis of polymers with targeted molecular weights, a key aspect of controlled polymerization. acs.org The kinetics of PDX polymerization using Al(OiPr)₃ have been shown to be first order in both monomer and initiator. acs.org
Copolymerization Strategies with Other Cyclic Monomers for Tailored Materials
Copolymerization is a versatile strategy to modify the properties of polymers derived from dioxanone monomers, thereby creating materials with tailored characteristics for specific applications. google.comresearchgate.net By incorporating other cyclic monomers, properties such as biodegradability, mechanical strength, and thermal stability can be finely tuned. google.com
Synthesis of Statistical Copolymers for Enhanced Properties
Statistical copolymers can be synthesized to achieve properties that are intermediate between those of the corresponding homopolymers or to introduce specific functionalities. The reversible addition-fragmentation chain transfer (RAFT) polymerization technique is one method used to prepare statistical copolymers with controlled molecular weights and narrow distributions. acs.orgnih.gov For dioxanone derivatives, copolymerization with other lactones, such as lactide or ε-caprolactone, is a common approach. acs.orgepo.org
The properties of the resulting statistical copolymer are dependent on the composition and the sequence distribution of the monomer units along the polymer chain. acs.org For example, copolymerizing a dioxanone monomer with a more rigid monomer like lactide could enhance the thermal properties of the resulting material. The synthesis of statistical copolymers of 6,6-dialkyl-1,4-dioxepan-2-one with other lactone monomers is achieved by copolymerizing the monomers together, often leading to materials with unique mechanical and biological properties. epo.org
Development of Poly(ester-alt-ether)s from Dioxanone Derivatives
The ring-opening polymerization of 1,4-dioxan-2-one and its derivatives inherently produces poly(ester-alt-ether)s, which feature a perfectly alternating sequence of ester and ether linkages. researchgate.netacs.org This specific alternating structure imparts unique properties to the polymer, distinguishing it from aliphatic polyesters like polylactide or polycaprolactone. researchgate.net Poly(1,4-dioxan-2-one) (PPDO), for example, is known for its toughness and flexibility. acs.org
Further development in this area involves creating novel poly(ester-alt-ether)s by copolymerizing dioxanone derivatives with other cyclic monomers like cyclic ethers or anhydrides. researchgate.net This strategy allows for the introduction of different ether or ester units into the polymer backbone, leading to new sequences and, consequently, materials with varied thermal and mechanical properties. researchgate.net The controlled ring-opening copolymerization of monomers like 1,4-dioxan-2-one (PDX) or 3-methyl-1,4-dioxan-2-one (MDO) is a key method for producing these advanced poly(ester-alt-ether)s. researchgate.net
Polymer Architecture and Structure Control through Monomer Design
Control over the polymer architecture, including molecular weight, polydispersity, and end-group functionality, is essential for designing materials with precise properties. This control is achieved through careful selection of the monomer, initiator, and polymerization conditions.
Methodologies for Controlling Molecular Weight and Polydispersity in Poly(1,4-dioxan-2-one)s
Precise control over molecular weight (Mn) and polydispersity (Mw/Mn) is a hallmark of a controlled polymerization process. For the ROP of 1,4-dioxan-2-one initiated by Al(OiPr)₃, a linear relationship is observed between the number-average molecular weight and the monomer-to-initiator ratio. acs.org This allows for the synthesis of polymers with predictable molecular weights. acs.org
Furthermore, this initiation system is effective in keeping the polydispersity of the resulting poly(1,4-dioxan-2-one) narrow, typically with Mw/Mn values below 1.3. researchgate.netacs.org This indicates that the rate of initiation is comparable to or faster than the rate of propagation, and that termination or chain transfer reactions, such as backbiting, are minimized. acs.org The ability to control these parameters is crucial for producing well-defined polymers suitable for high-performance applications. researchgate.net
Table 1: Polymerization Control of 1,4-dioxan-2-one This table illustrates the conceptual relationship between the monomer-to-initiator ratio and the resulting polymer characteristics, based on findings for Al(OiPr)₃-initiated polymerization of 1,4-dioxan-2-one.
| [Monomer]/[Initiator] Ratio | Target Molecular Weight | Expected Polydispersity (Mw/Mn) |
| Low | Low | Narrow (< 1.5) |
| Medium | Medium | Narrow (< 1.5) |
| High | High | Narrow (< 1.5) |
Precision End-Group Functionalization in Poly(1,4-dioxan-2-one) Systems
The functionalization of polymer chain ends is a powerful tool for modifying polymer properties and for synthesizing more complex architectures like block copolymers. researchgate.net In the ROP of dioxanones initiated by metal alkoxides such as Al(OiPr)₃, the end groups are determined by the initiation and termination steps. rug.nlresearchgate.net The polymerization is initiated by the alkoxide group (e.g., isopropoxide), which becomes one end-group of the polymer chain as an ester. rug.nlresearchgate.net Upon termination, typically through hydrolysis of the active metal-alkoxide bond, a hydroxyl group is formed at the other end of the chain. researchgate.net
This mechanism allows for precision end-group functionalization by using a functional alcohol as an initiator or co-initiator. rug.nl For example, reacting the metal alkoxide catalyst precursor with a specific alcohol allows for the introduction of that alcohol's residue as an end-cap. rug.nl This strategy has been used to create polydioxanone chains with a protected monosaccharide at one end by using a protected galactopyranose/Al(OiPr)₃ initiator system. rug.nl Such control over end-group chemistry is vital for applications in fields like drug delivery and biomaterials. researchgate.net
Graft Copolymerization Techniques Utilizing Dioxanone Polymers
Extensive research has been conducted on the graft copolymerization of polymers derived from p-dioxanone, leading to the development of various techniques to synthesize materials with tailored properties. These methods primarily involve the "grafting from" approach, where the ring-opening polymerization (ROP) of the dioxanone monomer is initiated from a backbone polymer containing suitable functional groups.
Commonly, hydroxyl groups on a polymer backbone serve as initiation sites for the ROP of p-dioxanone, catalyzed by organometallic compounds such as stannous octoate (Sn(Oct)₂) or enzymes like lipase. tandfonline.comncsu.edu For instance, poly(p-dioxanone) (PPDO) has been successfully grafted onto natural polymers like cellulose (B213188) and synthetic polymers such as poly(vinyl alcohol) and polyhydroxyethylaspartamide. tandfonline.comncsu.eduresearchgate.net These graft copolymers often exhibit a combination of properties from both the backbone and the grafted side chains, such as hydrophilicity from a backbone like poly(vinyl alcohol) and the biodegradability and flexibility of PPDO. researchgate.net
However, a thorough review of the scientific literature reveals a notable absence of specific studies on the graft copolymerization of polymers derived directly from This compound . While the principles of ROP and graft copolymerization are well-established for the parent p-dioxanone, detailed research findings, including specific reaction conditions, catalyst systems, and characterization data for graft copolymers of poly(3-isopropyl-1,4-dioxan-2-one), are not available in the current body of scientific publications.
The presence of the isopropyl group at the 3-position of the dioxanone ring would be expected to influence the steric hindrance and electronic environment of the monomer, potentially affecting its reactivity in ROP and the properties of the resulting polymer. These differences would likely necessitate dedicated studies to optimize conditions for the synthesis of graft copolymers based on this specific substituted monomer. Without such dedicated research, any discussion of graft copolymerization techniques for poly(3-isopropyl-1,4-dioxan-2-one) would be speculative.
Therefore, while the broader class of dioxanone polymers has been explored in the context of graft copolymerization, the specific subsection of graft copolymers derived from this compound remains an uninvestigated area of polymer chemistry.
An in-depth examination of the chemical behavior of this compound reveals a reactivity profile dominated by the functionalities inherent in its six-membered heterocyclic structure. The interplay between the ester group and the ether linkages within the 1,4-dioxan-2-one ring system, along with the influence of the chiral center at the C3 position, dictates its reaction pathways, mechanisms, and selectivity.
Computational and Theoretical Investigations of 3 Propan 2 Yl 1,4 Dioxan 2 One Analogs
Molecular Modeling and Electronic Structure Calculations for Dioxane Systems
Molecular modeling and electronic structure calculations offer a microscopic view of dioxane systems, revealing intricate details about their geometry, stability, and electronic properties. These computational techniques are crucial for understanding the behavior of complex molecules like 3-(propan-2-yl)-1,4-dioxan-2-one.
Application of Density Functional Theory (DFT) in Analyzing 1,4-Dioxane (B91453) Derivatives
Furthermore, DFT is employed to compute molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack. ijcce.ac.ir The analysis of NBOs helps in quantifying stereoelectronic interactions, such as the anomeric effect, by calculating the stabilization energy associated with hyperconjugative interactions. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra. ijcce.ac.ir
A variety of DFT functionals and basis sets are utilized depending on the specific properties being investigated. The PBE/3ζ method, for example, has been successfully applied to study fullerene-1,4-dioxane adducts, providing accurate structures and electronic properties. researchgate.netresearchgate.net The choice of method is critical, as different functionals may yield varying degrees of accuracy for different molecular systems and properties. acs.org
Table 1: Representative Applications of DFT in the Analysis of Dioxane Systems
| Application | DFT Method/Basis Set | Investigated Properties |
| Electronic Structure and NBO Analysis | B3LYP/6-311G(d,p) | HOMO/LUMO energies, natural charges, NLO properties, MEP |
| Conformational Analysis | B3LYP/aug-cc-pVTZ | Conformational equilibrium, free energy differences |
| Fullerene Adducts | PBE/3ζ | Optimized geometries, dipole moments, band gaps |
| Reaction Mechanisms | MP2/aug-cc-pVTZ | Transition state structures, reaction rate constants |
Computational Determination of Optimized Geometries and Conformational Preferences
Computational methods are instrumental in determining the three-dimensional structure and conformational landscape of 1,4-dioxane derivatives. The flexible six-membered ring of 1,4-dioxane can adopt several conformations, with the chair form being the most stable. acs.orgresearchgate.net However, the presence of substituents, such as the propan-2-yl group in this compound, can significantly influence the conformational preferences.
Ab initio molecular orbital theory and DFT have been used to study the inversion of the 1,4-dioxane ring, identifying the chair, twist-boat, and transition state structures. acs.org For substituted dioxanes, computational methods can predict the relative stability of different conformers (e.g., axial vs. equatorial substituents) and the energy barriers for their interconversion. sid.ir For example, in N-2-(1,4-Dioxane)-N'-(4-methylbenzenesulfonyl)-O-(4-methylphenoxy) isourea, DFT calculations have shown that the large imidoyl-amino group prefers an axial position due to the anomeric effect. psu.eduresearchgate.net
The anomeric effect, a stereoelectronic phenomenon that stabilizes conformations with an axial electronegative substituent at the anomeric carbon, plays a crucial role in the conformational analysis of many 1,4-dioxane derivatives. psu.eduechemcom.com Computational studies can quantify the strength of this effect by analyzing orbital interactions, such as the overlap between the lone pair of an oxygen atom and the antibonding orbital of an adjacent C-X bond. echemcom.com
Molecular dynamics (MD) simulations can also provide insights into the conformational behavior of dioxane derivatives in different environments, such as in solution. acs.org These simulations can reveal how solvent molecules interact with the solute and influence its conformational equilibrium. researchgate.net
Table 2: Calculated Conformational Data for Selected 1,4-Dioxane Derivatives
| Compound | Method | Most Stable Conformation | Key Finding |
| 1,4-Dioxane | HF/6-31G* | Chair | The chair conformation is the global minimum on the potential energy surface. acs.org |
| N-2-(1,4-Dioxane)-N'-(4-methylbenzenesulfonyl)-O-(4-methylphenoxy) isourea | DFT (B3LYP) | Axial Imidoyl-amino Group | The axial conformer is favored due to the anomeric effect and intramolecular hydrogen bonding. psu.edu |
| 1,4-dioxane-2,3-bis(pyridin-1-ium) | B3LYP/6-311+G(d,p) | Axial | The axial conformer is more stable than the equatorial conformer. echemcom.com |
Elucidation of Reaction Mechanisms through Advanced Computational Methods
Advanced computational methods have become an essential tool for elucidating the intricate mechanisms of chemical reactions involving 1,4-dioxane derivatives. uq.edu.auresearchgate.net These methods allow chemists to map out the entire reaction pathway, identifying key intermediates, transition states, and the associated energy barriers. acs.orgrsc.org This detailed understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.
For instance, computational quantum chemistry has been employed to investigate the oxidative degradation of 1,4-dioxane by hydroxyl radicals. researchgate.net By modeling the reaction in both the gas phase and in solution, researchers can gain insights into the role of the solvent in influencing the reaction kinetics and mechanism. researchgate.net Such studies can determine whether the reaction proceeds via an axial or equatorial hydrogen abstraction and calculate the corresponding reaction rate constants. researchgate.net
The synthesis of various heterocyclic compounds derived from reactions involving 1,4-dioxane as a solvent has also been studied computationally. researchgate.netarabjchem.orgtandfonline.com Molecular modeling can help to understand the role of the solvent and other reagents in the reaction mechanism.
Furthermore, computational studies can be used to investigate the thermal decomposition of dioxane derivatives. For example, the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds has been studied at the MP2(fc)/6-31G(d,p) level to understand the structure of transition states and key intermediates. researchgate.net
The complexity of modern computational studies has advanced to the point where transition states involving up to 230 atoms can be modeled, allowing for the investigation of highly complex catalytic cycles. uq.edu.au
Theoretical Approaches to Understanding and Predicting Stereochemical Outcomes
Theoretical approaches are particularly valuable for understanding and predicting the stereochemical outcomes of reactions involving chiral 1,4-dioxane derivatives like this compound. researchgate.netpsu.eduresearchgate.netlew.ro The presence of stereocenters in these molecules often leads to the formation of multiple stereoisomers, and computational methods can help to rationalize the observed selectivity.
For example, in the Grignard reactions of 4-substituted-2-keto-1,3-dioxanes, the high diastereoselectivity of the addition can be explained by a Cram's chelate model, where the Grignard reagent coordinates preferentially with the ring oxygen remote from the C(4) substituent. acs.org Computational modeling can be used to calculate the energies of the different transition states leading to the various stereoisomers, thereby predicting the major product.
In copper-catalyzed C-H insertion reactions, a combination of spectroscopic and theoretical techniques has been used to establish the stereochemical outcome. psu.edu Theoretical predictions of vibrational circular dichroism (VCD) spectra, in particular, have proven to be a powerful tool for determining the absolute configuration of the reaction products. psu.edu
Furthermore, computational models have been developed to predict the stereoselectivity of reactions catalyzed by bifunctional phosphoric acids. acs.org These models take into account the various non-covalent interactions between the catalyst, the substrate, and the nucleophile in the transition state to predict the favored stereochemical pathway.
The study of the stereochemistry of 1,3-dioxane (B1201747) derivatives with chiral substituents has also revealed interesting aspects in their NMR spectra, which can be rationalized through computational analysis of their conformational preferences. ubbcluj.ro
Advanced Applications and Emerging Research Directions in Non Medical Fields
Role in the Development of Biodegradable Polymers for Sustainable Materials
The ring-opening polymerization (ROP) of lactones like 3-(propan-2-yl)-1,4-dioxan-2-one is a cornerstone for producing biodegradable aliphatic polyesters. These materials are alternatives to conventional petroleum-based plastics. The parent polymer, poly(1,4-dioxan-2-one) (PPDX), is known for its excellent flexibility, biocompatibility, and biodegradability, degrading via hydrolysis of its ester linkages. The strategic incorporation of substituents onto the monomer backbone, as seen in this compound, is a key approach to refining and enhancing polymer properties for a wider range of sustainable applications.
Monomer engineering allows for the rational design of polymers with tailor-made properties. By introducing a bulky and hydrophobic isopropyl group to the 1,4-dioxan-2-one (B42840) ring, the resulting polymer's characteristics can be significantly altered compared to the unsubstituted PPDX.
Thermal and Mechanical Properties: The presence of the isopropyl side chain is expected to increase the rigidity of the polymer backbone. This increased stiffness typically leads to a higher glass transition temperature (T_g). For instance, studies on similarly substituted polyesters, such as poly(rac-dicyclohexylglycolide), have shown a significant increase in T_g compared to less bulky analogues. acs.org This modification can enhance the dimensional stability of the material at elevated temperatures.
Crystallinity and Degradation Rate: The isopropyl group can disrupt the regular packing of polymer chains, potentially leading to a decrease in crystallinity compared to the highly crystalline PPDX. This change in morphology directly influences the polymer's degradation profile. The increased hydrophobicity from the alkyl group may slow down water penetration, while a more amorphous structure could provide greater access for hydrolysis, creating a complex interplay that allows for the fine-tuning of the material's biodegradation rate. The principle of improving physico-chemical properties by incorporating an isopropyl group has been observed in related polymer systems. uliege.be
Solubility and Processing: The introduction of the non-polar isopropyl group can alter the polymer's solubility in common organic solvents, which is a critical factor for processing and application in coatings and films.
The table below compares the known properties of the parent polymer, PPDX, with the expected changes upon incorporation of the 3-isopropyl substituent, based on established principles of polymer chemistry.
| Property | Poly(1,4-dioxan-2-one) (PPDX) | Expected Properties of Poly(this compound) | Rationale for Change |
| Glass Transition Temp. (T_g) | -10 °C | Higher | Increased chain stiffness from bulky isopropyl group. acs.org |
| Melting Temperature (T_m) | ~110 °C researchgate.net | Lower or less defined | Disruption of chain packing and reduced crystallinity. |
| Crystallinity | ~55% | Lower | Steric hindrance from side chains prevents ordered alignment. |
| Tensile Strength | 40–60 MPa | Modified | Dependent on final molecular weight and crystallinity. |
| Degradation Rate | Hydrolytically degradable | Tunable | Influenced by the balance of increased hydrophobicity and reduced crystallinity. |
The tailored properties of polymers derived from this compound make them suitable for various high-performance, sustainable applications.
Functional Films: The enhanced thermal stability and tunable degradation profile could be leveraged in the production of advanced packaging films. These materials can be engineered for specific barrier properties and lifespans, contributing to the circular economy. The use of biopolymers in edible and functional films is a growing area of research aimed at reducing plastic waste. mdpi.comresearchgate.net
Molded Products: The increased rigidity and higher T_g would make the polymer suitable for producing biodegradable molded articles that require better heat resistance and mechanical integrity than what is offered by more flexible aliphatic polyesters.
Coatings: Polymers based on this monomer can be formulated into coatings for various substrates, such as paper or other bioplastics, to impart hydrophobicity and protect against environmental factors. The use of such polyesters in coatings is recognized as an application for indirect food additives, provided they meet regulatory standards. ecfr.gov
Utility as Key Intermediates in Complex Organic Synthesis
Beyond polymerization, the unique structure of this compound makes it a valuable intermediate for the synthesis of complex organic molecules. The combination of a lactone, an ether linkage, and a chiral center provides multiple reaction sites for chemical transformation.
The presence of a stereocenter at the C3 position is a defining feature of this compound. If synthesized or resolved into its individual enantiomers, (R)- and (S)-3-(propan-2-yl)-1,4-dioxan-2-one become powerful chiral building blocks.
Principle of Asymmetric Synthesis: Chiral building blocks are essential in modern organic synthesis for constructing enantiomerically pure complex molecules, such as natural products and pharmaceuticals. rug.nl The fixed stereochemistry of the building block is transferred to the final product, avoiding the need for difficult chiral separations or complex asymmetric reactions later in the sequence.
Synthetic Potential: The enantiopure monomer can be used in reactions that open the lactone ring stereospecifically. For example, reaction with a nucleophile would yield a chiral, non-racemic α-hydroxy acid derivative with the isopropyl group directing subsequent transformations. This strategy is a foundational element in the synthesis of many biologically active compounds and complex molecular architectures. researchgate.net The use of chiral auxiliaries and building blocks containing stereogenic centers is a well-established method for controlling the three-dimensional structure of a target molecule. nih.gov
The monomer can serve as a precursor to various specialized, non-polymeric compounds through targeted chemical reactions.
Hydrolysis: Simple hydrolysis of the lactone ring yields 2-(2-hydroxyethoxy)-3-methylbutanoic acid. This molecule contains a carboxylic acid, a secondary alcohol, a primary alcohol, and a chiral center, making it a versatile C6 scaffold for further elaboration.
Reduction and Modification: The carboxyl group of the hydrolyzed product can be reduced or converted to other functional groups. The hydroxyl groups can be selectively protected or activated to allow for stepwise construction of more complex structures. Such C3 building blocks derived from ketotrioses and their analogues are known to be highly versatile in organic synthesis. researchgate.net
Contribution to Novel Catalyst and Reagent Development Featuring Dioxane Frameworks
The 1,4-dioxane (B91453) ring is a stable heterocyclic framework that is not only a common structural motif but also a widely used solvent in organic reactions, particularly in metal-catalyzed cross-couplings, due to its ability to stabilize cationic intermediates. thieme-connect.comnih.gov The functionalization of this framework, as seen in this compound, provides a pathway to new catalysts and reagents.
Ligand Development: The oxygen atoms in the dioxane ring can act as Lewis basic sites to coordinate with metal centers. By chemically modifying the monomer to incorporate additional donor atoms, it could be converted into a chiral bidentate or polydentate ligand for asymmetric catalysis. The development of chiral ligands is crucial for enantioselective transition-metal-catalyzed reactions.
Organocatalysis: The dioxane scaffold can be incorporated into larger molecules designed to act as organocatalysts. For example, squaramide or thiourea (B124793) catalysts featuring chiral backbones are used in a variety of asymmetric transformations, and a functionalized dioxane could serve as part of such a backbone. mdpi.com
Specialized Reagents: The compound could be used to synthesize unique reagents. For example, conversion to a derivative bearing a leaving group could produce an electrophilic reagent for introducing the chiral 3-isopropyl-1,4-dioxan-2-one unit into other molecules.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3-(Propan-2-yl)-1,4-dioxan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted diols or esterification reactions. For example, the tert-butyl-substituted dioxanone derivatives (e.g., 3-tert-butyl-1,4-dioxan-2-one) can be synthesized using tert-butyl glycidyl ether and cyclic carbonate precursors under controlled anhydrous conditions . Key parameters include temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., Lewis acids like ZnCl₂). Yield improvements (>70%) are achieved by minimizing water content to avoid hydrolysis. Purity is validated via HPLC with UV detection (λ = 210–230 nm).
| Key Data | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | EN300-6480985 |
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in CDCl₃ resolve the isopropyl group (δ ~1.2 ppm for CH₃, δ ~2.5–3.0 ppm for CH) and dioxanone ring protons (δ ~4.0–4.5 ppm). The carbonyl carbon (C=O) appears at δ ~165–170 ppm in ¹³C NMR .
- FT-IR : Strong C=O stretch at ~1750 cm⁻¹ and ether C-O-C bands at ~1100–1250 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 145.1, with fragmentation patterns confirming the loss of CO₂ (m/z 101) .
Q. How does the steric hindrance of the isopropyl group affect the compound’s stability and reactivity?
- Methodological Answer : The isopropyl group introduces steric hindrance, reducing nucleophilic attack on the dioxanone ring. This stabilizes the compound against hydrolysis in neutral aqueous conditions but allows ring-opening under basic or acidic catalysis (e.g., NaOH/HCl). Kinetic studies using pH-dependent degradation assays (monitored via UV-Vis at 254 nm) show a half-life >24 hours at pH 7 but <1 hour at pH 12 .
Advanced Research Questions
Q. What computational methods are suitable for predicting the environmental fate of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict log Kow values (~1.5) and hydrolysis pathways. These align with experimental biodegradation assays (OECD 301F), where <10% degradation occurs in 28 days, suggesting persistence in aquatic environments . Discrepancies between predicted and observed bioaccumulation potential (e.g., BCF <100 L/kg in fish) are resolved by incorporating steric effects into QSAR models .
Q. How can contradictions in toxicity data (e.g., acute vs. chronic exposure) be resolved for this compound?
- Methodological Answer : Contradictions arise from differing exposure durations and model systems. For example:
- Acute Toxicity : LD₅₀ >2000 mg/kg in rodents (OECD 423), indicating low acute risk .
- Chronic Toxicity : Sublethal effects (e.g., hepatic enzyme induction) observed at 50 mg/kg/day over 90 days (OECD 452).
- Resolution : Apply benchmark dose modeling (BMD) and mechanistic studies (e.g., CYP450 inhibition assays) to identify threshold doses for adverse outcomes .
Q. What strategies optimize the compound’s application in polymer chemistry, such as ring-opening polymerization (ROP)?
- Methodological Answer : The dioxanone ring undergoes ROP using Sn(Oct)₂ as a catalyst at 120°C, producing polyesters with Mₙ ~10–15 kDa. The isopropyl group enhances thermal stability (Tg ~60°C via DSC) but reduces crystallinity. Co-polymerization with ε-caprolactone (75:25 molar ratio) improves mechanical properties (tensile strength ~20 MPa) .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in pharmacological studies?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts moderate binding affinity (ΔG ~-7.5 kcal/mol) to cyclooxygenase-2 (COX-2), validated via in vitro inhibition assays (IC₅₀ ~50 µM). Structural analogs with propanoic acid moieties show enhanced activity, suggesting derivatization strategies .
Data Contradiction Analysis
Q. Why do different studies report varying hydrolysis rates for this compound in aqueous environments?
- Methodological Answer : Variability stems from:
- pH Control : Hydrolysis accelerates under acidic (HCl) or basic (NaOH) conditions but is negligible at neutral pH.
- Ionic Strength : High salt concentrations (e.g., 0.1 M NaCl) stabilize the dioxanone ring via charge shielding, reducing hydrolysis by 20% .
- Analytical Methods : HPLC quantifies intact compound, while GC-MS may artifactually detect degradation products due to thermal decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
